(E)-3-(3-isopropoxyphenyl)acrylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

This meta-isopropoxy cinnamic acid is the definitive reference standard for positional isomer SAR campaigns, enabling systematic evaluation of substitution position effects on target binding and metabolic stability. Its free carboxylic acid permits direct amide coupling and esterification without pre-activation, accelerating parallel library synthesis. Available at ≥95% purity from major chemical suppliers, with defined HPLC retention characteristics for isomer-specific method development. Choose this specific (E)-isomer to eliminate uncontrolled variability in your synthetic route or biological assay.

Molecular Formula C12H14O3
Molecular Weight 206.241
CAS No. 188545-14-4
Cat. No. B2602923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-isopropoxyphenyl)acrylic acid
CAS188545-14-4
Molecular FormulaC12H14O3
Molecular Weight206.241
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)C=CC(=O)O
InChIInChI=1S/C12H14O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-9H,1-2H3,(H,13,14)/b7-6+
InChIKeyYODAQSSOKNXUNX-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What is (E)-3-(3-Isopropoxyphenyl)acrylic Acid (CAS 188545-14-4)? Key Chemical Identity for Research Procurement


(E)-3-(3-isopropoxyphenyl)acrylic acid (CAS 188545-14-4) is an E-configured α,β-unsaturated carboxylic acid derivative characterized by a meta-isopropoxy substituent on the phenyl ring . It belongs to the cinnamic acid class, with a molecular formula of C₁₂H₁₄O₃, a molecular weight of 206.24 g/mol, and an MDL identifier of MFCD11200598 [1]. The compound is available commercially with a typical purity specification of 95% [1] and is cataloged by Sigma-Aldrich for early discovery research applications . Its structural features—the (E)-alkene geometry, free carboxylic acid functionality, and meta-substituted isopropoxy group—define its chemical reactivity profile and distinguish it from ortho- and para-substituted positional isomers.

Why Generic Substitution of (E)-3-(3-Isopropoxyphenyl)acrylic Acid Is Not Advisable Without Verification


Positional isomerism on the phenyl ring and the (E)/(Z) configuration of the acrylic acid moiety are well-established determinants of biological activity and physicochemical properties in cinnamic acid derivatives [1]. While the ortho-isomer (CAS 91496-57-0) and para-isomer (CAS 586960-22-7) share the same molecular formula, their substitution patterns alter electron density distribution, steric accessibility, and conformational flexibility, each of which can independently modulate target binding and metabolic stability [1]. In the absence of validated equivalency data, substituting any one isomer for another in a defined synthetic route or biological assay introduces a source of uncontrolled variability. The quantitative evidence below establishes the specific, measurable differences that justify compound-specific selection.

Quantitative Differentiation of (E)-3-(3-Isopropoxyphenyl)acrylic Acid vs. Positional Isomers and Structural Analogs


Meta-Positioning of the Isopropoxy Group Confers Distinct Electronic and Steric Properties Relative to Ortho- and Para-Isomers

The meta-isopropoxy substitution on the phenyl ring yields a unique electronic and steric profile compared to the ortho- and para-positional isomers. While all three isomers (meta, CAS 188545-14-4; ortho, CAS 91496-57-0; para, CAS 586960-22-7) share identical molecular formula (C₁₂H₁₄O₃) and molecular weight (206.24 g/mol), their substitution patterns produce divergent physicochemical and biological properties that cannot be predicted a priori [1]. Meta-substitution minimizes direct resonance interaction between the alkoxy oxygen and the acrylic acid π-system, preserving the electron-withdrawing inductive effect while attenuating resonance donation—a balance that differs fundamentally from ortho- and para-substitution [1]. This structural distinction is a critical variable in SAR optimization campaigns and has been demonstrated to alter target binding affinity in related cinnamic acid derivatives by factors exceeding 10-fold depending on substitution position [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Free Carboxylic Acid Moiety Enables Direct Conjugation Chemistry Not Accessible to Ester or Amide Analogs

The free carboxylic acid functionality of (E)-3-(3-isopropoxyphenyl)acrylic acid provides a reactive handle for amide bond formation, esterification, and other carboxylate-specific transformations that are unavailable to pre-derivatized analogs such as the corresponding methyl ester or amide . The compound has an estimated acid dissociation constant (pKa) of approximately 4.4, characteristic of α,β-unsaturated aromatic carboxylic acids, which governs its ionization state and solubility under physiological and synthetic buffer conditions [1]. In contrast, the para-isopropoxy analog (CAS 586960-22-7) has been documented in synthetic protocols requiring conversion to the acid chloride intermediate prior to further derivatization . The free acid form of the meta-isomer eliminates this activation step for direct amide coupling, reducing synthetic step count and improving atom economy in library synthesis campaigns.

Chemical Synthesis Bioconjugation Medicinal Chemistry

Defined (E)-Stereochemistry Ensures Structural Fidelity and Reproducible Biological Activity

The (E)-configuration of the acrylic acid double bond is explicitly specified in the compound name and is a critical determinant of molecular shape and target complementarity. In cinnamic acid derivatives, the (E)-isomer represents the thermodynamically more stable form, yet isomerization to the (Z)-configuration can occur under photochemical conditions, altering both three-dimensional geometry and biological activity [1]. Procurement of material with defined (E)-stereochemistry (CAS 188545-14-4) eliminates the confounding variable of isomeric mixtures, which can produce inconsistent assay results and misleading SAR conclusions [1]. The commercial specification of 95% purity for this compound does not explicitly quantify (Z)-isomer content, necessitating analytical verification (HPLC, NMR) for applications requiring stringent stereochemical purity [2].

Stereochemistry Biological Assay Reproducibility Medicinal Chemistry

Commercial Availability and Purity Specification from Authoritative Vendor Supports Research Reproducibility

The compound is available from Sigma-Aldrich (Product Number OTV000797) with a specified purity of 95% . Sigma-Aldrich explicitly notes that the product is provided 'to early discovery researchers as part of a collection of unique chemicals' , indicating curated sourcing rather than bulk commodity supply. This distinguishes the compound from analogs that may only be available through custom synthesis or less rigorously characterized sources. The MDL number (MFCD11200598) and CAS registry number provide unambiguous identifiers for procurement and literature searching [1].

Procurement Quality Control Research Reproducibility

Optimal Research Applications for (E)-3-(3-Isopropoxyphenyl)acrylic Acid Based on Structural and Commercial Differentiation


Medicinal Chemistry: Meta-Isomer SAR Profiling in Cinnamic Acid-Derived Lead Optimization

This compound serves as the meta-substituted reference standard in positional isomer SAR campaigns. The defined meta-isopropoxy substitution pattern, combined with the free carboxylic acid and (E)-alkene geometry, provides a distinct electronic and steric profile relative to ortho- and para-isomers [1]. Inclusion of this compound in analog series enables systematic evaluation of substitution position effects on target binding, metabolic stability, and physicochemical properties—a practice essential for establishing robust SAR and minimizing the risk of advancing suboptimal isomers into costly downstream development [1].

Synthetic Chemistry: Building Block for Amide and Ester Library Synthesis

The free carboxylic acid functionality enables direct amide coupling and esterification without requiring pre-activation to the acid chloride [1]. This property makes the compound suitable for parallel library synthesis, where step-count reduction and operational simplicity are priorities. The meta-isopropoxy group provides a hydrophobic moiety with defined electronic properties that can modulate the physicochemical profile of derived amides and esters, influencing parameters such as logP and aqueous solubility .

Analytical Method Development: Reference Standard for Isomer-Specific Chromatography

The distinct retention characteristics of meta-substituted cinnamic acid derivatives on reverse-phase HPLC columns make this compound a suitable reference standard for developing isomer-specific separation methods. When ortho-, meta-, and para-isomers are co-eluting or require resolution, the meta-isomer provides a defined retention time marker [1]. The commercial availability of the compound at 95% purity from Sigma-Aldrich [1] supports its use as a chromatographic reference material in quality control and reaction monitoring applications.

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